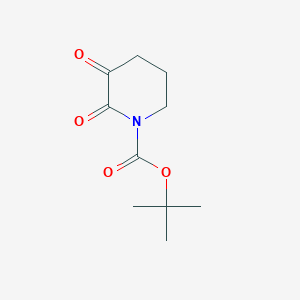

t-Butyl 2,3-dioxopiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

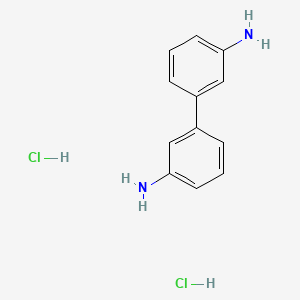

T-Butyl 2,3-dioxopiperidine-1-carboxylate, also known as 2,3-Dioxo-piperidine-1-carboxylic acid tert-butyl ester or 1-Boc-2,3-dioxopiperidine, is a chemical compound with the molecular formula C10H15NO4 . It is offered by several scientific research companies .

Molecular Structure Analysis

The molecular structure of t-Butyl 2,3-dioxopiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two carbonyl (C=O) groups at the 2nd and 3rd positions of the ring. There is also a carboxylate group attached to the nitrogen in the ring, which is further connected to a tert-butyl group .Chemical Reactions Analysis

While specific chemical reactions involving t-Butyl 2,3-dioxopiperidine-1-carboxylate are not available, related compounds have been studied. For instance, tert-butyl propiolate derivatives have been used in gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes, yielding seven- or eight-membered oxacyclic products .科学的研究の応用

Synthesis of Fused Hexacyclic Heterocycles

This compound is used in the synthesis of complex fused hexacyclic heterocycles, which include naphthyridine, acridine, and pyrazole (imidazole) moieties . These structures are significant due to their potential pharmacological activities.

Pharmaceutical Intermediate

As an intermediate, t-Butyl 2,3-dioxopiperidine-1-carboxylate is crucial in the pharmaceutical industry for the development of various drugs, including inhibitors and antimicrobial agents .

Domino Reactions

In organic chemistry, this compound participates in domino reactions, which are sequences of transformations where the product of one reaction serves as the starting material for the next .

Ullmann Csp2-N Coupling Reactions

It is involved in Ullmann Csp2-N coupling reactions, which are used to create carbon-nitrogen bonds, a key step in constructing nitrogen-containing heterocycles .

Knoevenagel Condensation

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in Knoevenagel condensation reactions, which form carbon-carbon bonds crucial for the synthesis of various organic compounds .

Michael Addition

This compound is also used in Michael addition reactions, which are conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds .

Cyclization Reactions

It plays a role in cyclization reactions to form cyclic structures, which are fundamental frameworks in many organic molecules .

Ligand-Free Conditions

t-Butyl 2,3-dioxopiperidine-1-carboxylate: is used in reactions under ligand-free conditions, which simplifies the reaction process and reduces the need for additional reagents .

特性

IUPAC Name |

tert-butyl 2,3-dioxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(12)8(11)13/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNUZSFKMXHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,3-dioxopiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)

![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)

![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)